6-ROX hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C33H31ClN2O5 |

|---|---|

分子量 |

571.1 g/mol |

IUPAC 名称 |

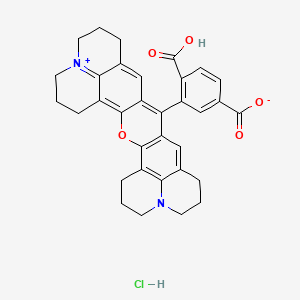

4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;hydrochloride |

InChI |

InChI=1S/C33H30N2O5.ClH/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);1H |

InChI 键 |

HYKDMQKZQYLGAN-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7.Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-ROX Hydrochloride: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-ROX hydrochloride (6-Carboxy-X-rhodamine hydrochloride), a widely used fluorescent dye. This document details its chemical structure, physicochemical and spectral properties, and provides in-depth experimental protocols for its key applications in molecular biology and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a synthetic rhodamine dye characterized by its high fluorescence quantum yield and photostability. It is the hydrochloride salt of 6-Carboxy-X-rhodamine. The presence of the carboxylic acid group allows for its conjugation to primary amines in biomolecules, typically through an N-hydroxysuccinimide (NHS) ester functionalization.

Below is a summary of the key chemical and physical properties of this compound and its corresponding free acid form, 6-ROX.

| Property | This compound | 6-ROX (6-Carboxy-X-rhodamine) |

| Chemical Formula | C₃₃H₃₁ClN₂O₅ | C₃₃H₃₀N₂O₅ |

| Molecular Weight | 571.06 g/mol | 534.60 g/mol |

| CAS Number | 1689512-96-6 | 194785-18-7 |

| IUPAC Name | 9-(2,5-dicarboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-4-ium chloride | 9-(2,5-dicarboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-4-ium |

| Appearance | Dark violet powder | Dark violet powder |

| Solubility | Good solubility in polar organic solvents such as DMSO, DMF, methanol, and ethanol.[1] | Good solubility in polar organic solvents such as DMSO, DMF, methanol, and ethanol. |

| Storage and Stability | Store at -20°C, protected from light.[1][2][3] Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] | Store at -20°C, protected from light. Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] |

Spectral Properties

6-ROX is a red-emitting fluorophore. Its spectral characteristics make it a valuable tool in various fluorescence-based applications, particularly in multiplex assays where spectral separation from other dyes is crucial.

| Spectral Property | Value | Conditions |

| Excitation Maximum (λex) | ~575 nm[5] | In 0.1 M Tris pH 8.0 |

| Emission Maximum (λem) | ~602 nm[5] | In 0.1 M Tris pH 8.0 |

| Molar Extinction Coefficient (ε) | ~82,000 cm⁻¹M⁻¹ | In 0.1 M Tris pH 8.0 |

| Quantum Yield (Φ) | ~0.94 | For 5(6)-ROX mixture |

Note: The spectral properties of rhodamine dyes can be influenced by the solvent environment.[6][7][8][9][10]

Experimental Protocols

This section provides detailed methodologies for the primary applications of 6-ROX: oligonucleotide labeling, as a passive reference dye in qPCR, in Sanger sequencing, and in Förster Resonance Energy Transfer (FRET) studies.

Oligonucleotide Labeling with 6-ROX NHS Ester

6-ROX is commonly conjugated to amine-modified oligonucleotides via its N-hydroxysuccinimide (NHS) ester derivative. This reaction forms a stable amide bond.

Materials:

-

Amine-modified oligonucleotide

-

6-ROX NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.091 M Sodium Borate (NaB) buffer, pH 8.5

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate buffer

-

Nuclease-free water

Protocol:

-

Preparation of 6-ROX NHS Ester Stock Solution:

-

Preparation of Oligonucleotide:

-

Dissolve the amine-modified oligonucleotide in 0.091 M NaB buffer (pH 8.5) to a suitable concentration (e.g., 1-10 mg/mL).

-

-

Labeling Reaction:

-

Purification of Labeled Oligonucleotide:

-

Excess, unreacted dye must be removed. Several methods can be employed:

-

Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol to the reaction mixture.[12] Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol.

-

Size-Exclusion Chromatography (e.g., Desalting Columns): This method separates the labeled oligonucleotide from the smaller, unreacted dye molecules.[11][13]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is highly effective for purifying dye-labeled oligonucleotides, as the hydrophobicity of the dye aids in separation.[14][15][16][17] Anion-exchange HPLC can also be used.[18]

-

-

-

Quality Control:

-

The success of the labeling reaction can be assessed by UV-Vis spectrophotometry. Measure the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of 6-ROX (~575 nm). A pure, labeled product will exhibit both peaks.[19]

-

The purity can be further analyzed by HPLC or polyacrylamide gel electrophoresis (PAGE).[15][19]

-

6-ROX as a Passive Reference Dye in Real-Time PCR (qPCR)

In qPCR, 6-ROX is often used as a passive reference dye to normalize for non-PCR-related variations in fluorescence, such as pipetting errors or instrument fluctuations.[20] The fluorescence of 6-ROX remains constant throughout the PCR reaction.

Protocol:

-

Master Mix Preparation:

-

Prepare the qPCR master mix according to the manufacturer's protocol for your specific qPCR reagents (e.g., SYBR Green or TaqMan).

-

Add 6-ROX to the master mix at the concentration recommended for your qPCR instrument. Different instruments have different optimal concentrations of 6-ROX.[21][22] For example, some instruments require a final concentration of 500 nM, while others use 50 nM.

-

-

Reaction Setup:

-

Dispense the master mix containing 6-ROX into your PCR plate or tubes.

-

Add your template DNA, primers, and probe (if applicable).

-

Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom.

-

-

qPCR Instrument Setup:

-

Set up your thermal cycling protocol.

-

Ensure that the instrument is set to collect data from the channel corresponding to 6-ROX, in addition to the reporter dye channel(s).

-

-

Data Analysis:

-

The qPCR software will normalize the reporter dye's fluorescence signal by dividing it by the 6-ROX fluorescence signal for each well at each cycle.[20] This normalized reporter value (Rn) is then used for downstream analysis, such as determining the quantification cycle (Cq).

-

6-ROX in Sanger Sequencing

In automated Sanger sequencing, fluorescently labeled primers or dideoxynucleotide triphosphates (ddNTPs) are used. 6-ROX-labeled oligonucleotides can serve as sequencing primers.

Protocol:

-

Sequencing Reaction Setup:

-

Prepare a reaction mix containing the DNA template, a 6-ROX labeled sequencing primer, DNA polymerase, and a mix of dNTPs and ddNTPs. In modern automated sequencing, all four ddNTPs, each labeled with a different fluorescent dye, are often used in a single reaction.[23]

-

The ratio of template to primer is critical for a successful sequencing reaction.[24]

-

-

Cycle Sequencing:

-

Perform thermal cycling to generate a series of DNA fragments that are complementary to the template, each terminating with a ddNTP.[23]

-

-

Purification of Sequencing Products:

-

Remove unincorporated ddNTPs and primers from the reaction mixture. This can be done by ethanol/EDTA precipitation or using specialized cleanup kits.[24]

-

-

Capillary Electrophoresis:

-

The purified sequencing products are separated by size using capillary electrophoresis.

-

A laser in the sequencing instrument excites the fluorescent dyes on the DNA fragments as they pass through the capillary.

-

The emitted fluorescence is detected, and the sequence is determined based on the color and order of the detected fragments.

-

6-ROX in Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through nonradiative dipole–dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance.[25] 6-ROX is commonly used as an acceptor in FRET pairs with donors such as fluorescein (FAM).

Experimental Design:

-

Select a FRET Pair: Choose a donor fluorophore whose emission spectrum overlaps with the excitation spectrum of 6-ROX (the acceptor).[26] A common donor for 6-ROX is 5-FAM.

-

Labeling: Covalently label the two interacting molecules of interest with the donor and acceptor dyes.

-

Excitation and Emission: Excite the donor fluorophore at its excitation maximum. If FRET occurs, the acceptor (6-ROX) will emit fluorescence at its characteristic wavelength.

-

Measurement: Measure the fluorescence intensity of both the donor and the acceptor. An increase in the acceptor's emission and a corresponding decrease (quenching) of the donor's emission indicate FRET. The FRET efficiency can be calculated from these intensity changes.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. 6-ROX, SE (6-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg | Contact Us [thermofisher.com]

- 3. 6-ROX (6-Carboxy-X-Rhodamine), single isomer 10 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6-ROX, SE [6-Carboxy-X-rhodamine, SE] - 5 mg [eurogentec.com]

- 6. researchgate.net [researchgate.net]

- 7. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. youdobio.com [youdobio.com]

- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 13. youdobio.com [youdobio.com]

- 14. labcluster.com [labcluster.com]

- 15. 寡核苷酸纯化 [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Oligonucleotide Purification: Phenomenex [phenomenex.com]

- 18. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. help.lumiprobe.com [help.lumiprobe.com]

- 22. bio-rad.com [bio-rad.com]

- 23. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 24. unsw.edu.au [unsw.edu.au]

- 25. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 26. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Synthesis of 6-Carboxy-X-rhodamine (6-ROX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 6-Carboxy-X-rhodamine (6-ROX), a fluorescent dye of significant interest in biotechnology and biomedical research. The document details the chemical transformations, experimental protocols, and quantitative data associated with an efficient synthesis route, enabling researchers to understand and potentially replicate the production of this valuable compound.

Introduction

6-Carboxy-X-rhodamine (6-ROX) is a rigidified rhodamine dye known for its favorable photophysical properties, including long-wavelength absorption and emission, high molar absorptivity, and significant quantum yields.[1] These characteristics make it an excellent candidate for fluorescent labeling of biomolecules in various applications, such as DNA sequencing, fluorescence microscopy, and single-molecule detection.[1][2] The structural rigidity, imparted by the n-propylene bridges, minimizes non-radiative decay processes, leading to intense fluorescence.[1] This guide focuses on a well-established and efficient synthetic route starting from readily available materials.[2]

Overall Synthesis Pathway

The synthesis of 6-Carboxy-X-rhodamine is a multi-step process that begins with the construction of a key intermediate, 1,1,7,7-tetramethyl-8-hydroxyjulolidine. This precursor is then condensed with 4-carboxyphthalic anhydride in a Friedel-Crafts-type reaction to form a mixture of the 5- and 6-carboxy isomers of the rhodamine dye. Following separation of the desired 6-isomer, the carboxylic acid functionality is activated, typically as an N-hydroxysuccinimidyl (NHS) ester, to facilitate conjugation to amine-containing biomolecules.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of 6-ROX.

Synthesis of 1,1,7,7-Tetramethyl-8-hydroxyjulolidine

This precursor is synthesized in a three-step process starting from m-anisidine.

Step 1: Synthesis of 3-Methoxy-N,N-bis(3-methylbut-2-enyl)aniline The synthesis begins with the alkylation of m-anisidine.[2]

Step 2: Formation of the Aniline Hydrochloride Intermediate The product from the previous step is treated with concentrated hydrochloric acid.[2]

Step 3: Intramolecular Cyclization to form 1,1,7,7-Tetramethyl-8-methoxyjulolidine The aniline hydrochloride intermediate undergoes intramolecular cyclization.[2]

Step 4: O-demethylation to 1,1,7,7-Tetramethyl-8-hydroxyjulolidine The final step in the precursor synthesis is the demethylation of the methoxy group.[2]

Experimental Procedure: A detailed experimental procedure for the synthesis of the precursor, 1,1,7,7-tetramethyl-8-hydroxyjulolidine, involves the initial alkylation of m-anisidine with 1-chloro-3-methylbut-2-ene in the presence of K₂CO₃, which yields 3-methoxy-N,N-bis(3-methylbut-2-enyl)aniline.[2] This intermediate is then treated with concentrated HCl at 0 °C to afford the corresponding aniline hydrochloride in a near-quantitative yield.[2] The subsequent intramolecular cyclization of this hydrochloride salt is achieved by heating in neat methanesulfonic acid (MeSO₃H) at 95 °C, resulting in the formation of 1,1,7,7-tetramethyl-8-methoxyjulolidine.[2] The final O-desmethylation is carried out using boron tribromide (BBr₃) to give the desired 1,1,7,7-tetramethyl-8-hydroxyjulolidine.[2]

Synthesis of 5- and 6-Carboxy-X-rhodamine

The core of the 6-ROX synthesis is the condensation of the hydroxyjulolidine precursor with 4-carboxyphthalic anhydride.

Experimental Procedure: The synthesis of the 5- and 6-carboxy-X-rhodamine isomers is achieved through a symmetrical condensation of 2 equivalents of 1,1,7,7-tetramethyl-8-hydroxyjulolidine with 1 equivalent of 4-carboxyphthalic anhydride.[2] The reaction is a Friedel-Crafts-type electrophilic aromatic substitution.[2] Optimal yields are obtained by refluxing the reactants in a high-boiling, weakly acidic solvent such as n-propionic acid (n-PrCO₂H), with a trace amount of 2 M sulfuric acid (H₂SO₄).[2] Traditional methods involving high-temperature fusion or the use of Lewis acids like ZnCl₂ or protic acids alone resulted in poor yields.[2]

Purification of 6-Carboxy-X-rhodamine

The condensation reaction produces a mixture of the 5- and 6-isomers, which require separation.

Experimental Procedure: The separation of the 5- and 6-carboxy-X-rhodamine isomers is performed using flash chromatography.[2] A silica gel 60 (230–450 mesh) column is eluted with a methanol/chloroform gradient at a flow rate of 5 mL/min.[2] The separation is monitored by UV detection at 365 nm.[2] The isomeric purity of the isolated fractions is confirmed by HPLC analysis to be greater than 99%.[1][2]

Activation of 6-Carboxy-X-rhodamine as an N-hydroxysuccinimidyl (NHS) Ester

For conjugation to biomolecules, the carboxylic acid group of 6-ROX is activated.

Experimental Procedure: The purified 6-carboxy-X-rhodamine is activated to its N-hydroxysuccinimidyl ester using N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU).[2] The reaction is carried out in the presence of at least two equivalents of a base, such as triethylamine, to generate the NHS ester in situ.[2] This activated form is then ready for reaction with the amino groups of molecules of interest.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of 6-ROX.

Table 1: Reaction Yields for the Synthesis of 6-Carboxy-X-rhodamine

| Reaction Step | Product | Yield (%) | Reference |

| Alkylation of m-anisidine | 3-Methoxy-N,N-bis(3-methylbut-2-enyl)aniline | 69 | [2] |

| Hydrochloride formation | Aniline Hydrochloride Intermediate | 99 | [2] |

| Intramolecular cyclization | 1,1,7,7-Tetramethyl-8-methoxyjulolidine | 65 | [2] |

| O-desmethylation | 1,1,7,7-Tetramethyl-8-hydroxyjulolidine | 80 | [2] |

| Condensation and Purification | 6-Carboxy-X-rhodamine (6-ROX) | 15-32 | [1][2] |

| Activation | 6-ROX, N-hydroxysuccinimidyl Ester | Not Reported | [2] |

Table 2: Spectroscopic and Photophysical Properties of 6-Carboxy-X-rhodamine

| Property | Value | Reference |

| Excitation Maximum (λex) | 570-580 nm | [1] |

| Emission Maximum (λem) | 591-604 nm | [1] |

| Molar Extinction Coefficient (ε) | ~3.6 x 10⁴ M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield | High | [1][2] |

Conclusion

The synthesis pathway detailed in this guide provides an efficient and scalable method for the production of 6-Carboxy-X-rhodamine. By following the outlined experimental protocols, researchers can obtain high-purity 6-ROX suitable for a wide range of fluorescent labeling applications in biological and materials science. The provided quantitative data serves as a benchmark for reaction efficiency and product quality.

References

A Technical Guide to the Fluorescence Mechanism of 6-ROX Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-X-rhodamine (6-ROX) hydrochloride is a synthetic fluorophore widely utilized in biological and chemical research. As a member of the rhodamine family of dyes, it exhibits exceptional photophysical properties, including high photostability, a large molar extinction coefficient, and a high fluorescence quantum yield. These characteristics make it an invaluable tool for a range of applications, including fluorescence microscopy, DNA sequencing, and real-time polymerase chain reaction (qPCR). This technical guide provides an in-depth exploration of the core fluorescence mechanism of 6-ROX hydrochloride, detailing the photophysical processes, influencing factors, and relevant experimental protocols.

The Core Fluorescence Mechanism of this compound

The fluorescence of this compound is governed by the electronic structure of its xanthene core, which is characterized by an extended π-conjugated system. The fluorescence process can be understood by examining the transitions between electronic energy states, as depicted in the Jablonski diagram.

The Jablonski Diagram for 6-ROX

The Jablonski diagram illustrates the electronic and vibrational energy levels of a fluorophore and the transitions between them. For 6-ROX, the key processes are:

-

Excitation (Absorption): A photon of appropriate energy is absorbed by the 6-ROX molecule in its ground electronic state (S₀), promoting an electron to a higher vibrational level of the first excited singlet state (S₁). This is a rapid process, occurring on the femtosecond timescale.

-

Vibrational Relaxation and Internal Conversion: The excited molecule quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. This relaxation dissipates excess vibrational energy as heat to the surrounding solvent molecules.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground electronic state (S₀) by emitting a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is typically on the nanosecond scale for rhodamines.

-

Intersystem Crossing (ISC): A non-radiative transition from the excited singlet state (S₁) to a metastable triplet state (T₁) can occur. While less probable for rhodamines with high quantum yields, this process can lead to phosphorescence (a much longer-lived emission) or non-radiative decay to the ground state.

-

Non-Radiative Decay: The excited molecule can also return to the ground state without emitting a photon, through processes like internal conversion and vibrational relaxation.

The high fluorescence quantum yield of 6-ROX is attributed to the rigid, planar structure of its xanthene core, which is further constrained by the fused rings of the "X" moiety. This rigidity minimizes non-radiative decay pathways, favoring the radiative decay of fluorescence.

Factors Influencing 6-ROX Fluorescence

The fluorescence properties of this compound are sensitive to its local environment. Understanding these factors is critical for the accurate interpretation of experimental data.

pH

The fluorescence of many rhodamine dyes is relatively stable over a wide pH range. For 6-carboxy-X-rhodamines, the fluorescence spectra are reported to be largely independent of pH in the range of 4 to 10.[1] This stability is advantageous for biological applications where pH can fluctuate. However, extreme pH values can lead to protonation or deprotonation of the carboxyl group or the xanthene core, potentially altering the electronic structure and thus the fluorescence properties.

Solvent Polarity

The polarity of the solvent can significantly influence the excitation and emission spectra of 6-ROX, a phenomenon known as solvatochromism. In general, for polar fluorophores like rhodamines, an increase in solvent polarity leads to a stabilization of the excited state, resulting in a red shift (a shift to longer wavelengths) of the emission maximum. This is due to the reorientation of polar solvent molecules around the excited state dipole of the fluorophore.

Temperature

Temperature can affect fluorescence intensity primarily through its influence on non-radiative decay rates. An increase in temperature generally leads to a decrease in fluorescence intensity due to an increased frequency of collisions with solvent molecules (collisional quenching), which provides a pathway for non-radiative energy dissipation. However, for some rigidly structured dyes like 6-ROX, the temperature dependence of fluorescence can be less pronounced.

Quenching Mechanisms

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. Several mechanisms can quench the fluorescence of 6-ROX:

-

Photoinduced Electron Transfer (PeT): In the presence of a suitable electron donor or acceptor in close proximity, an electron can be transferred from the excited fluorophore to the quencher (or vice versa). This non-radiative process provides an alternative de-excitation pathway, thus quenching fluorescence.

-

Förster Resonance Energy Transfer (FRET): If another chromophore (an acceptor) with an absorption spectrum that overlaps with the emission spectrum of 6-ROX (the donor) is nearby, non-radiative energy transfer can occur from the excited 6-ROX to the acceptor.

-

Concentration Quenching: At high concentrations, 6-ROX molecules can form non-fluorescent or weakly fluorescent dimers and higher-order aggregates, leading to a decrease in the overall fluorescence quantum yield.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of this compound. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: General Photophysical Properties of this compound in Aqueous Buffer

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 581 nm | [1] |

| Emission Maximum (λem) | 605 nm | [1] |

| Molar Extinction Coefficient (ε) | 3.6 x 10⁴ M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (ΦF) | 0.96 | [1] |

Table 2: Photophysical Properties of 6-ROX NHS Ester

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 570 nm | [2] |

| Emission Maximum (λem) | 591 nm | [2] |

| Molar Extinction Coefficient (ε) | 88,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (ΦF) | 1.0 | [2] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible fluorescence data. Below are methodologies for key experiments related to the characterization of this compound's fluorescence.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield of 6-ROX can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield (e.g., Rhodamine 101 in ethanol, ΦF = 1.0).

Methodology:

-

Prepare Solutions:

-

Prepare a series of dilute solutions of both the 6-ROX sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Prepare a blank solution containing only the solvent.

-

-

Measure Absorbance:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

-

-

Measure Fluorescence Spectra:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Record the fluorescence spectrum of the blank solution.

-

-

Data Analysis:

-

Subtract the blank spectrum from each of the sample and standard spectra.

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the 6-ROX sample (ΦX) using the following equation: ΦX = ΦST * (IX / IST) * (AST / AX) * (nX² / nST²) Where:

-

ΦST is the quantum yield of the standard.

-

IX and IST are the integrated fluorescence intensities of the sample and standard, respectively.

-

AX and AST are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Methodology:

-

Instrument Setup:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength suitable for 6-ROX (e.g., ~570 nm).

-

Use a fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

-

Sample Preparation:

-

Prepare a dilute solution of 6-ROX in the desired solvent. The concentration should be low enough to avoid concentration quenching and ensure single-photon counting statistics.

-

-

Data Acquisition:

-

Measure the instrument response function (IRF) by replacing the sample with a light-scattering solution (e.g., a dilute colloidal silica suspension).

-

Acquire the fluorescence decay data for the 6-ROX sample by collecting the arrival times of emitted photons relative to the excitation pulses over many cycles.

-

-

Data Analysis:

-

Perform deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.

-

Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

-

Conclusion

This compound is a robust and versatile fluorophore with a well-defined fluorescence mechanism rooted in the photophysics of its rigid xanthene structure. Its high quantum yield and photostability make it a reliable choice for a multitude of fluorescence-based assays. A thorough understanding of its core fluorescence mechanism and the influence of environmental factors is paramount for the design of robust experiments and the accurate interpretation of the resulting data. The experimental protocols outlined in this guide provide a foundation for the precise characterization of 6-ROX's photophysical properties, enabling researchers to harness its full potential in their scientific endeavors.

References

An In-depth Technical Guide to the Spectroscopic Properties of 6-ROX Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-ROX (6-Carboxy-X-rhodamine) is a fluorescent dye belonging to the rhodamine family. It is widely utilized in molecular biology and related fields due to its advantageous spectroscopic properties, particularly its high fluorescence quantum yield and photostability. This technical guide provides a comprehensive overview of the core spectroscopic characteristics of 6-ROX, detailed experimental protocols for its application, and logical workflows for its primary use as a passive reference dye in quantitative real-time polymerase chain reaction (qPCR).

Core Spectroscopic Properties

The utility of 6-ROX as a fluorescent reporter is defined by its specific spectroscopic characteristics. These properties dictate its optimal excitation and emission wavelengths, as well as its brightness and sensitivity in various applications.

Quantitative Spectroscopic Data

The key spectroscopic parameters of 6-ROX are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Excitation Maximum (λex) | 575 - 585 nm | The peak wavelength at which the dye absorbs light to enter an excited state.[1][2] |

| Emission Maximum (λem) | 600 - 605 nm | The peak wavelength of light emitted as the dye returns to its ground state.[1][2][3] |

| Molar Extinction Coefficient (ε) | ~82,000 M-1cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum.[1] |

| Fluorescence Quantum Yield (Φ) | ~1.0 | Represents the efficiency of photon emission after photon absorption.[4] A high quantum yield indicates a very bright fluorophore. This value can be influenced by the solvent and local environment. |

| Chemical Name | 6-Carboxy-X-Rhodamine |

Experimental Protocols

The primary application of 6-ROX is as a passive reference dye in qPCR to normalize for non-PCR related variations in fluorescence. It is also used in other applications such as Sanger sequencing.

Determination of Spectroscopic Properties: A General Protocol

The following outlines a general methodology for characterizing the spectroscopic properties of a fluorescent dye like 6-ROX.

1. Measurement of Absorption Spectrum:

-

Objective: To determine the wavelength of maximum absorbance (λabs).

-

Procedure:

-

Prepare a dilute solution of 6-ROX in a suitable buffer (e.g., Tris-HCl, pH 8.4).

-

Use a UV-Visible spectrophotometer to scan the absorbance of the solution across a range of wavelengths (e.g., 400-700 nm).

-

The wavelength corresponding to the highest absorbance peak is the λabs, which is equivalent to the excitation maximum (λex).

-

2. Measurement of Emission Spectrum:

-

Objective: To determine the wavelength of maximum fluorescence emission (λem).

-

Procedure:

-

Using the same 6-ROX solution, excite the sample at its determined λex using a spectrofluorometer.

-

Scan the emission wavelengths over a range (e.g., 580-750 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the λem.

-

3. Determination of Molar Extinction Coefficient:

-

Objective: To quantify the light-absorbing capability of 6-ROX.

-

Procedure:

-

Prepare a series of 6-ROX solutions of known concentrations in the same buffer.

-

Measure the absorbance of each solution at the λex using a spectrophotometer with a defined path length (typically 1 cm).

-

Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).

-

4. Measurement of Fluorescence Quantum Yield:

-

Objective: To determine the efficiency of fluorescence.

-

Procedure:

-

The relative quantum yield is typically measured by comparing the fluorescence of the sample to a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[5]

-

Prepare solutions of both the 6-ROX sample and the reference standard with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both solutions under identical experimental conditions.

-

The quantum yield of the sample (ΦS) can be calculated using the following equation: ΦS = ΦR * (IS / IR) * (ηS2 / ηR2) where ΦR is the quantum yield of the reference, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

-

Application in qPCR: Passive Reference Normalization

6-ROX is an inert dye in the PCR reaction, meaning its fluorescence is not dependent on the amplification of DNA.[6][7] This property allows it to be used to normalize for well-to-well variations in fluorescence signals that are not related to the PCR reaction itself, such as pipetting inaccuracies, variations in well volume, and instrument-specific optical path differences.[6][7]

Protocol for Using 6-ROX in qPCR:

-

Master Mix Preparation: 6-ROX is typically included in the qPCR master mix at a final concentration that is optimized for the specific real-time PCR instrument being used. Different instruments have different optical systems and may require different concentrations of ROX for optimal normalization.

-

Reaction Setup: Assemble the qPCR reactions as per the specific assay protocol, ensuring the master mix containing 6-ROX is used.

-

Instrument Configuration: In the real-time PCR instrument software, select the option to use ROX as the passive reference dye. The software will then collect fluorescence data from both the reporter dye (e.g., SYBR Green or a FAM-labeled probe) and the ROX channel.

-

Data Analysis: During data analysis, the software will automatically normalize the reporter dye's fluorescence signal by dividing it by the ROX fluorescence signal for each well at each cycle. This normalized signal (Rn) is then used to generate the amplification plot and determine the quantification cycle (Cq) value.

Visualizations

Logical Workflow of 6-ROX in qPCR Normalization

The following diagram illustrates the role of 6-ROX in the normalization of qPCR data.

Caption: Workflow of 6-ROX in qPCR data normalization.

Experimental Workflow for Spectroscopic Characterization

This diagram outlines the steps involved in determining the key spectroscopic properties of 6-ROX.

Caption: Experimental workflow for 6-ROX characterization.

Conclusion

6-ROX is a robust and reliable fluorescent dye with well-characterized spectroscopic properties that make it an invaluable tool in molecular biology, particularly for qPCR applications. Its high quantum yield and distinct spectral profile, coupled with its inertness in the PCR reaction, provide a stable reference for the accurate and reproducible quantification of nucleic acids. The experimental protocols and workflows detailed in this guide offer a framework for the effective utilization and characterization of 6-ROX in a research and development setting.

References

- 1. dfzljdn9uc3pi.cloudfront.net [dfzljdn9uc3pi.cloudfront.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad.com [bio-rad.com]

- 7. ROX Passive Reference Dye | Thermo Fisher Scientific - US [thermofisher.com]

6-ROX Hydrochloride: A Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of 6-ROX (6-Carboxy-X-rhodamine) hydrochloride, a widely utilized fluorescent dye. This document details its excitation and emission characteristics, quantum yield, and molar extinction coefficient. Furthermore, it presents experimental protocols for spectral measurements and key applications, including its use as a probe in cyclooxygenase-2 (COX-2) signaling and as a fluorescent label for oligonucleotides.

Core Spectroscopic and Physicochemical Properties

6-ROX hydrochloride is a red-emitting fluorophore known for its high fluorescence intensity and photostability. Its key quantitative data are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference |

| Excitation Maximum (λex) | 578 nm | [1] |

| Emission Maximum (λem) | 604 nm | [1] |

| Molar Extinction Coefficient (ε) | 82,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | 0.94 | [1] |

| Molecular Weight | 571.06 g/mol |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol or DMSO)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.

-

Working Solution Preparation: Dilute the stock solution with the chosen solvent (e.g., ethanol) to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 604 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 600 nm).

-

The wavelength at which the fluorescence intensity is highest is the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (e.g., 578 nm).

-

Scan a range of emission wavelengths (e.g., 580 nm to 750 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum.

-

Oligonucleotide Labeling and Purification

This protocol describes the process of labeling an amine-modified oligonucleotide with 6-ROX succinimidyl ester (SE) and the subsequent purification of the conjugate. For oligos containing modifications like 6-ROX, HPLC purification is recommended to ensure high purity.[2]

Materials:

-

Amine-modified oligonucleotide

-

6-ROX SE

-

Anhydrous DMSO

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Size-exclusion chromatography column or HPLC system

Procedure:

-

Oligonucleotide Dissolution: Dissolve the amine-modified oligonucleotide in the labeling buffer.

-

Dye Dissolution: Dissolve the 6-ROX SE in anhydrous DMSO immediately before use.

-

Labeling Reaction: Add the dissolved 6-ROX SE to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 10- to 20-fold molar excess of the dye is a common starting point.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

-

Purification:

-

Size-Exclusion Chromatography: Pass the reaction mixture through a size-exclusion column (e.g., Sephadex G-25) to separate the labeled oligonucleotide from the unconjugated dye.

-

HPLC Purification: For higher purity, use reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobicity of the 6-ROX dye allows for efficient separation of the labeled product from unlabeled oligonucleotides.[2]

-

-

Analysis: Confirm the successful labeling and purity of the oligonucleotide-6-ROX conjugate using UV-Vis spectroscopy and/or mass spectrometry.

Applications and Signaling Pathways

6-ROX as a Fluorescent Probe for Cyclooxygenase-2 (COX-2)

6-ROX can be conjugated to selective inhibitors of cyclooxygenase-2 (COX-2) to create fluorescent probes for imaging and detecting this enzyme, which is often overexpressed in inflammatory tissues and various cancers.[3]

The following diagram illustrates the general signaling pathway leading to inflammation, where COX-2 plays a crucial role. A 6-ROX-based probe would allow for the visualization of cells and tissues where this pathway is active.

Caption: The COX-2 signaling pathway in inflammation.

Experimental Workflow: Oligonucleotide Labeling and Purification

The following diagram outlines the key steps in labeling an oligonucleotide with 6-ROX and the subsequent purification process.

Caption: Workflow for 6-ROX oligonucleotide labeling and purification.

Experimental Workflow: Förster Resonance Energy Transfer (FRET)

6-ROX is often used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments due to its spectral overlap with common donor dyes like fluorescein (FAM). The following diagram illustrates a typical FRET experimental workflow.

Caption: A typical FRET experimental workflow using a donor and 6-ROX as an acceptor.

References

6-ROX: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield and photostability of 6-Carboxy-X-rhodamine (6-ROX), a fluorescent dye commonly utilized in molecular biology and imaging applications. This document outlines quantitative data, detailed experimental protocols for characterization, and visual workflows to facilitate a comprehensive understanding of 6-ROX's photophysical properties.

Quantitative Data Summary

The following table summarizes the key photophysical properties of 6-ROX, including its quantum yield and a qualitative assessment of its photostability.

| Property | Value | Conditions/Notes |

| Fluorescence Quantum Yield (Φ) | Approaching 1.00 | For ROX alkyne, 6-isomer[1]. |

| 1.00 | For ROX maleimide in DMSO, DMF[2]. | |

| Photostability | Moderate | General assessment for ROX dyes[3]. |

| Unstable | Described as "very unstable compared to other rhodamine dyes" in the context of PCR reference[4]. | |

| Excitation Maximum (λex) | 575 nm | In 0.1M Tris pH 8.0[5]. |

| Emission Maximum (λem) | ~600 nm | In 0.1M Tris pH 8.0[5]. |

| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | In 0.1M Tris pH 8.0[5]. |

Experimental Protocols

Accurate determination of quantum yield and photostability is crucial for the effective application of fluorescent probes. Below are detailed protocols for these measurements.

Measurement of Relative Fluorescence Quantum Yield

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[2][6][7]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

6-ROX solution of unknown quantum yield

-

A reference standard with a known quantum yield (e.g., Rhodamine B in ethanol, Φ = 0.89)[8]

-

Solvent (e.g., ethanol, PBS)

Procedure:

-

Sample Preparation: Prepare a series of dilute solutions of both the 6-ROX sample and the reference standard in the same solvent.[9] The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9][10]

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution using the spectrofluorometer. Ensure the excitation wavelength is the same as that used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the 6-ROX sample and the reference standard.

-

Determine the gradient of the straight line for both plots.

-

Calculate the quantum yield of the 6-ROX sample using the following equation[11]:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

Where:

-

ΦX is the quantum yield of the 6-ROX sample.

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

-

Measurement of Photostability (Photobleaching Half-life)

Photobleaching is the irreversible photodegradation of a fluorophore.[12] A common method to quantify photostability is to determine the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[13]

Materials:

-

Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

-

Microscope slides and coverslips.

-

6-ROX solution at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).[13]

-

Image analysis software (e.g., ImageJ/Fiji).[13]

Procedure:

-

Sample Preparation:

-

Prepare a solution of 6-ROX in the desired buffer.

-

To immobilize the dye, a thin film of the dye solution can be prepared on a microscope slide and allowed to dry, or the dye can be embedded in a polymer matrix.[13]

-

-

Microscope Setup:

-

Turn on the fluorescence microscope and allow the light source to stabilize.

-

Select the appropriate filter set for 6-ROX.

-

It is critical to use the same illumination intensity for all dyes being compared.[13]

-

-

Image Acquisition:

-

Acquire an initial image at time zero (t=0).

-

Continuously illuminate the sample.

-

Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.[13]

-

-

Data Analysis:

-

Open the image series in the image analysis software.

-

Select a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.[13]

-

Normalize the background-corrected intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).[13]

-

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for Relative Quantum Yield Determination.

Caption: Workflow for Photobleaching Half-life Measurement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-ROX is predominately used as a reference dye for performing PCR detections, however, 6-ROX is very unstable compared to other rhodamine dyes. What is a better dye replacement? | AAT Bioquest [aatbio.com]

- 5. 6-ROX, reines Isomer, 6-Carboxy-X-rhodamin [genaxxon.com]

- 6. jascoinc.com [jascoinc.com]

- 7. jascoinc.com [jascoinc.com]

- 8. rsc.org [rsc.org]

- 9. static.horiba.com [static.horiba.com]

- 10. benchchem.com [benchchem.com]

- 11. edinst.com [edinst.com]

- 12. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

Solubility of 6-ROX hydrochloride in different solvents

An In-depth Technical Guide on the Solubility of 6-Carboxy-X-Rhodamine (6-ROX) Hydrochloride

For researchers, scientists, and drug development professionals, understanding the solubility of fluorescent probes like 6-ROX hydrochloride is critical for experimental design, accuracy, and reproducibility. 6-ROX (6-Carboxy-X-rhodamine) is a red-emitting fluorophore widely used for labeling oligonucleotides, as a reference dye in real-time PCR, and in Förster Resonance Energy Transfer (FRET) imaging applications.[1][2][3] Its solubility dictates how stock solutions are prepared, the choice of solvents for conjugation reactions, and the final concentration achievable in aqueous buffers for biological assays.

This guide provides a comprehensive overview of the solubility of this compound in various common laboratory solvents, details established experimental protocols for solubility determination, and illustrates key workflows for its preparation and use.

Data Presentation: Solubility Profile

The solubility of 6-ROX, a rhodamine-family dye, is highest in polar aprotic organic solvents.[4] While precise quantitative values are not consistently published across literature, data from technical sheets and related chemical information provide a reliable profile for practical laboratory use. Rhodamine dyes are generally soluble in water, methanol, and ethanol.[5]

Table 1: Summary of this compound Solubility

| Solvent | Type | Reported Solubility | Notes |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Good / High | Commonly used for preparing concentrated stock solutions (e.g., 10 mM).[4][6] Hygroscopic DMSO can negatively impact solubility; use newly opened solvent.[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good | An alternative to DMSO for preparing stock solutions.[4][7] |

| Ethanol | Polar Protic | Good | Soluble.[4][8] |

| Methanol | Polar Protic | Good | Soluble.[4][7] |

| Water / Aqueous Buffers | Polar Protic | Slight / Limited | While the rhodamine class is generally water-soluble, concentrated aqueous solutions can be difficult to achieve and may be unstable.[5][7][9] Solubility is pH-dependent. |

Note: The data presented is compiled from chemical supplier data sheets and related literature. For critical applications, in-house verification is recommended.

Experimental Protocols

Determining the precise solubility of a compound in a specific solvent and set of conditions is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable approach for measuring thermodynamic (equilibrium) solubility.[10]

Key Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.

1. Materials and Equipment:

-

This compound (solid powder)

-

Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

-

Small glass vials with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Microcentrifuge

-

Calibrated micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that a solid phase remains after equilibrium is reached, indicating a saturated solution.[10]

-

Solvent Addition: Accurately pipette a known volume of the solvent into the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to shake for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.

-

Sample Collection: Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet. This supernatant is the saturated solution.

-

Dilution: Perform a serial dilution of the saturated solution with the same solvent to bring the concentration into the linear range of the spectrophotometer.

-

Quantification: Measure the absorbance of the diluted samples at the maximum absorbance wavelength (λmax) for 6-ROX (approx. 575-580 nm).[12]

-

Calculation: Use a pre-established calibration curve (absorbance vs. concentration) of 6-ROX in the same solvent to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility.

3. Critical Considerations:

-

Purity: Both the solute (6-ROX HCl) and the solvent must be of high purity.[11]

-

Temperature Control: Solubility is temperature-dependent. All steps should be performed at a constant, recorded temperature.[11]

-

Equilibrium: Ensure sufficient time is allowed for the solution to reach equilibrium. 24 hours is a common minimum.[11]

-

pH: For aqueous solutions, the pH must be controlled and reported as it can significantly influence the solubility of compounds with ionizable groups.[11]

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were generated using the DOT language to illustrate key processes related to the use of this compound.

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Caption: Preparation of 6-ROX Solutions for Biological Assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-ROX (hydrochloride) | Pharma-Planta Consortium [pharma-planta.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. ucanr.edu [ucanr.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 5(6)-Carboxy-X-rhodamine (ab275360) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

6-ROX as a Passive Reference Dye: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in quantitative real-time polymerase chain reaction (qPCR), achieving accurate and reproducible results is paramount. This in-depth technical guide explores the critical role of 6-ROX (6-Carboxy-X-rhodamine) as a passive reference dye in qPCR, providing a comprehensive overview of its mechanism of action, experimental application, and impact on data integrity.

Introduction to 6-ROX and Passive Reference Dyes

6-ROX is a fluorescent dye commonly incorporated into qPCR master mixes as a passive reference.[1] Unlike reporter dyes such as SYBR Green or TaqMan probes, the fluorescence signal of 6-ROX is not dependent on the amplification of DNA.[2] Instead, it provides a stable fluorescent signal throughout the qPCR process, serving as an internal control to normalize for non-PCR-related variations in fluorescence.[3][4] This normalization is crucial for correcting well-to-well inconsistencies that can arise from a variety of factors, thereby enhancing the precision and reliability of qPCR data.[2][3]

Chemical and Physical Properties of 6-ROX

Understanding the chemical and physical characteristics of 6-ROX is essential for its proper application. 6-ROX, or 6-Carboxy-X-rhodamine, is a rhodamine derivative with specific spectral properties that make it an ideal passive reference dye.

| Property | Value | Reference |

| Molecular Formula | C33H30N2O5 | [5] |

| Molecular Weight | 534.6 g/mol | [5] |

| Excitation Maximum (λex) | ~575-580 nm | [6][7] |

| Emission Maximum (λem) | ~602-610 nm | [4][6][7] |

| Appearance | Dark red solid | [8] |

| Solubility | Soluble in DMSO |

Mechanism of Action: Normalizing qPCR Data

The primary function of 6-ROX in qPCR is to normalize the fluorescent signal of the reporter dye. This is achieved by calculating the ratio of the reporter dye's fluorescence to the 6-ROX fluorescence at each cycle. This normalized reporter value, denoted as Rn, is then used for downstream analysis.[2][3][9]

The normalization process corrects for several sources of experimental variation:

-

Pipetting Inaccuracies: Minor differences in reaction volumes between wells can lead to variations in fluorescence intensity.[2][9]

-

Optical Path Variations: In many qPCR instruments, the light path length can differ slightly between wells, affecting the intensity of the fluorescent signal detected.[3][10]

-

Well-to-Well Differences in Fluorescence Detection: Variations in the optical systems of qPCR instruments can cause inconsistent fluorescence readings across a plate.[3]

-

Condensation and Evaporation: Changes in the reaction volume due to condensation or evaporation can alter the concentration of fluorescent dyes and affect signal intensity.[2]

-

Bubbles in Wells: The presence of bubbles can interfere with the optical path and lead to aberrant fluorescence readings.[2][9]

By dividing the reporter signal by the stable ROX signal, these non-amplification-related fluctuations are minimized, resulting in a more accurate representation of the changes in reporter fluorescence due to DNA amplification.

The Normalization Calculation:

The core of 6-ROX-based normalization lies in the calculation of the Normalized Reporter (Rn) value for each cycle:

Rn = (Fluorescence of Reporter Dye) / (Fluorescence of 6-ROX Dye) [2][3]

Further data processing often involves baseline correction, where the baseline fluorescence is subtracted from the Rn value to generate the ΔRn, which is then plotted against the cycle number to generate the amplification curve.[2][11]

Experimental Protocols

The following section provides a detailed methodology for a typical qPCR experiment utilizing 6-ROX as a passive reference dye.

Master Mix Preparation

The concentration of 6-ROX required can vary depending on the qPCR instrument being used. Instruments are often categorized as requiring "High ROX" or "Low ROX" concentrations. It is crucial to use the appropriate concentration for your specific instrument to ensure proper normalization.

| ROX Requirement | Typical Concentration | Example Instruments |

| High ROX | ~500 nM | ABI 7000, 7300, 7700, 7900HT, StepOne™, StepOnePlus™ |

| Low ROX | ~50 nM | ABI 7500, ViiA™ 7, QuantStudio™ systems; Stratagene MX4000P, MX3000P, MX3005P |

| No ROX | Not Required | Bio-Rad CFX systems, Roche LightCycler systems, Qiagen Rotor-Gene Q |

Master Mix Components (Example for a 20 µl reaction):

| Component | Volume | Final Concentration |

| 2x qPCR Master Mix (with appropriate ROX concentration) | 10 µl | 1x |

| Forward Primer (10 µM) | 0.4 µl | 200 nM |

| Reverse Primer (10 µM) | 0.4 µl | 200 nM |

| Probe (if using a probe-based assay, 5 µM) | 0.4 µl | 100 nM |

| Template DNA | 2 µl | Variable |

| Nuclease-Free Water | to 20 µl | - |

Procedure:

-

Thaw all components on ice.

-

Gently vortex and briefly centrifuge all components before use.

-

Prepare a master mix for the desired number of reactions, including a 10% overage to account for pipetting errors.

-

Combine the 2x qPCR Master Mix, primers, probe (if applicable), and nuclease-free water in a sterile microcentrifuge tube.

-

Vortex the master mix gently and centrifuge briefly.

-

Aliquot the master mix into individual qPCR plate wells or tubes.

-

Add the template DNA to each well.

-

Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom and remove any bubbles.

-

Proceed with thermal cycling.

Thermal Cycling Conditions

A typical two-step thermal cycling protocol for a standard qPCR reaction is as follows:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-10 minutes | 1 |

| Cycling: | |||

| Denaturation | 95°C | 15 seconds | 40 |

| Annealing/Extension | 60°C | 60 seconds |

These conditions may need to be optimized depending on the specific primers, template, and qPCR master mix being used.

Data Presentation and Interpretation

The inclusion of 6-ROX as a passive reference dye significantly improves the quality of qPCR data by reducing the variability between technical replicates. This is reflected in a lower standard deviation of the quantification cycle (Cq) values.

Impact of 6-ROX Normalization on Cq Value Precision:

| Sample | Without ROX Normalization (Cq ± SD) | With ROX Normalization (Cq ± SD) |

| Replicate Set 1 | 22.5 ± 0.25 | 22.5 ± 0.10 |

| Replicate Set 2 | 25.8 ± 0.30 | 25.8 ± 0.12 |

| Replicate Set 3 | 29.1 ± 0.35 | 29.1 ± 0.15 |

Note: The data in this table is illustrative and based on the general findings of improved precision with ROX normalization. One study demonstrated that ROX normalization lowered the standard deviations of Cq values for replicate reaction sets.[11]

Visualization of Workflows and Concepts

qPCR Data Normalization Workflow

Caption: Workflow for qPCR data normalization using a passive reference dye.

Sources of Variation Corrected by 6-ROX

Caption: Factors contributing to non-PCR related fluorescence variation that are corrected by 6-ROX normalization.

Baseline and Threshold in qPCR Analysis

Caption: Illustration of a qPCR amplification curve showing the baseline, threshold, and Cq value.

Troubleshooting with 6-ROX

The signal from 6-ROX can also serve as a valuable tool for troubleshooting qPCR experiments. By examining the raw ROX fluorescence in a multicomponent plot, researchers can identify potential issues:

-

Flat ROX Signal: This is the expected result, indicating no significant well-to-well variations.[2]

-

Increasing ROX Signal: This may suggest evaporation of the reaction mixture, leading to an increase in the concentration of the dye.[2]

-

Erratic or Spiking ROX Signal: Sudden drops or spikes in the ROX signal can indicate the presence of bubbles or an instrument reading error.[2]

-

No ROX Signal: This could indicate a pipetting error where the master mix was not added to the well.

Conclusion

The use of 6-ROX as a passive reference dye is a well-established and effective method for improving the accuracy and reliability of qPCR data. By normalizing for non-PCR-related variations in fluorescence, 6-ROX minimizes the impact of common experimental errors, leading to more precise and reproducible quantification of nucleic acids. For researchers in basic science and drug development, the proper application and interpretation of 6-ROX-normalized data are essential for generating high-quality, dependable results.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 3. bio-rad.com [bio-rad.com]

- 4. illumina.com [illumina.com]

- 5. 6-carboxy-X-rhodamine | C33H30N2O5 | CID 2762612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Influence of ROX on the Ct value [genaxxon.com]

- 11. bio-rad.com [bio-rad.com]

An In-depth Technical Guide to 6-ROX Hydrochloride for Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques involved in labeling oligonucleotides with 6-ROX (6-Carboxy-X-Rhodamine) hydrochloride. It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge for the successful application of this widely used fluorophore.

6-ROX is a red fluorescent dye belonging to the rhodamine family, recognized for its high fluorescence and photostability.[1] It is commonly utilized for labeling oligonucleotides for a variety of applications in molecular biology and diagnostics.[2][3][] The most prevalent form for oligonucleotide conjugation is the N-hydroxysuccinimide (NHS) ester of 6-ROX, which readily reacts with primary amino groups.[1][5]

Core Applications

6-ROX-labeled oligonucleotides are instrumental in a range of applications, including:

-

Real-Time Polymerase Chain Reaction (qPCR): Primarily used as a passive reference dye to normalize fluorescent signals and correct for well-to-well variations.[1][2]

-

DNA Sequencing: Historically significant in dideoxy Sanger sequencing.[5]

-

Hybridization Probes: Employed in various in vivo and in vitro research and diagnostic assays.[2]

-

Fluorescence Resonance Energy Transfer (FRET): Can be paired with a suitable quencher, such as Black Hole Quencher 2 (BHQ-2), due to their excellent spectral overlap.[2]

-

Fluorescence In Situ Hybridization (FISH): Used to detect specific DNA or RNA sequences within cells or tissues.[]

Quantitative Data Summary

The following tables summarize the key quantitative data for 6-ROX, providing a quick reference for experimental planning.

Table 1: Spectroscopic Properties of 6-ROX

| Property | Value |

| Maximum Absorbance (λmax) | 575 - 588 nm |

| Maximum Emission (λem) | 602 - 608 nm |

Data sourced from multiple references, slight variations may exist depending on the specific buffer and conjugation partner.[2][6]

Table 2: Recommended Reaction Conditions for Oligonucleotide Labeling

| Parameter | Recommended Value |

| Oligonucleotide Modification | Primary Amine (e.g., Amino C6 linker) |

| 6-ROX Form | N-hydroxysuccinimide (NHS) ester |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate Buffer |

| Reaction pH | 8.3 - 8.5 |

| Dye:Oligonucleotide Molar Ratio | 5:1 to 10:1 |

| Reaction Time | 1 hour |

| Reaction Temperature | Room Temperature |

| Solvent for 6-ROX NHS Ester | Anhydrous DMSO or DMF |

These conditions are a general guideline and may require optimization for specific oligonucleotides.[7][8][9]

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides with 6-ROX NHS Ester

This protocol outlines the steps for conjugating 6-ROX NHS ester to an oligonucleotide containing a primary amine modification.

Materials:

-

Amino-modified oligonucleotide

-

6-ROX NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

-

Nuclease-free water

-

Microcentrifuge tubes

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.

-

Prepare the 6-ROX NHS Ester Stock Solution: Immediately before use, dissolve the 6-ROX NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL (approximately 13 mM).[7] Protect the solution from light.

-

Perform the Labeling Reaction:

-

Quench the Reaction (Optional): To terminate the reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature. Note that this step is generally not necessary if proceeding directly to purification.

-

Purification: Proceed immediately to the purification of the labeled oligonucleotide to remove unconjugated dye and other reaction components.

Protocol 2: Purification of 6-ROX Labeled Oligonucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying 6-ROX labeled oligonucleotides to achieve high purity.[6][10] Reverse-phase HPLC is particularly effective due to the hydrophobicity of the 6-ROX dye.[10]

Materials:

-

Crude labeled oligonucleotide reaction mixture

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

Nuclease-free water

Procedure:

-

Prepare the Sample: Dilute the crude labeling reaction mixture with nuclease-free water.

-

Set up the HPLC System:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Set the detector to monitor at two wavelengths: 260 nm (for the oligonucleotide) and 585 nm (for 6-ROX).

-

-

Inject and Elute:

-

Inject the diluted sample onto the column.

-

Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% Acetonitrile over 30 minutes.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 585 nm. This peak represents the desired 6-ROX labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free dye will elute later.

-

Desalting: The collected fractions containing the purified labeled oligonucleotide should be desalted using a method such as ethanol precipitation or a desalting column to remove the TEAA salt.

-

Quantification: Determine the concentration of the purified labeled oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm.

Visualizations

The following diagrams illustrate the key processes and relationships in 6-ROX oligonucleotide labeling.

Caption: Experimental workflow for labeling and purification of 6-ROX oligonucleotides.

Caption: Chemical reaction between an amino-modified oligonucleotide and 6-ROX NHS ester.

References

- 1. Oligonucleotide labeling and dyes for test kits [blog.interchim.com]

- 2. ROX N Oligo Modifications from Gene Link [genelink.com]

- 3. selectscience.net [selectscience.net]

- 5. glenresearch.com [glenresearch.com]

- 6. ROX - Generi Biotech [generi-biotech.com]

- 7. youdobio.com [youdobio.com]

- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. labcluster.com [labcluster.com]

Navigating the Chemical Landscape of 6-ROX Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of 6-ROX (6-Carboxy-X-rhodamine) hydrochloride, a widely utilized fluorescent marker. Understanding the stability and reactivity of this compound is paramount for ensuring the accuracy and reproducibility of experimental results in research and drug development. This document details solubility parameters, storage conditions, and potential degradation pathways, and provides standardized protocols for assessing its chemical compatibility.

Solubility and Storage

The solubility and proper storage of 6-ROX hydrochloride are critical for maintaining its fluorescent properties and chemical integrity.

Solubility Data

This compound exhibits solubility in various organic solvents. For aqueous applications, the use of co-solvents is often necessary. Detailed solubility information is summarized in the table below.

| Solvent/System | Concentration | Observations | Citation |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Ready for reconstitution. | [1] |

| Acetonitrile (ACN) | Soluble | Commonly used for purification and analysis. | [2] |

| Dimethylformamide (DMF) | Soluble | Suitable for creating stock solutions. | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (1.87 mM) | Clear solution suitable for in vivo experiments. Heating and/or sonication may assist dissolution. | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (1.87 mM) | Clear solution suitable for in vivo experiments. | [3] |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[4]

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the fluorescent potency of this compound.

| Form | Storage Temperature | Conditions | Duration | Citation |

| Solid | -20°C | Keep dry and protected from light. | 12 months | [2][5] |

| Stock Solution in DMSO | -80°C | Sealed storage, protected from light and moisture. | 6 months | [1][4][6] |

| Stock Solution in DMSO | -20°C | Sealed storage, protected from light and moisture. | 1 month | [1][4][6] |

Chemical Compatibility and Stability

The stability of this compound can be influenced by various factors, including pH, the presence of oxidizing or reducing agents, and exposure to light.

pH Stability

The ionization state and, consequently, the stability of this compound are pH-dependent. Extreme pH conditions can lead to hydrolysis of the carboxamide group (if present in a conjugated form) or alterations to the rhodamine core, potentially affecting its fluorescent properties.[7] While specific data for this compound is limited, studies on similar compounds suggest that stability is generally greatest in slightly acidic to neutral buffers. For instance, some pharmaceuticals show rapid degradation at a pH of 1.2.[8] It is advisable to use buffer systems to maintain a stable pH environment for experiments involving this compound.[7]

Reactivity with Common Reagents

The reactivity of this compound is largely dictated by its functional groups, primarily the carboxylic acid. The succinimidyl ester (SE) form of 6-ROX is highly reactive towards primary and secondary amines, forming stable amide bonds.[2][3][9] This reactivity is fundamental to its use in labeling proteins and oligonucleotides.

Potential Degradation Pathways

Forced degradation studies, which involve exposing the compound to harsh conditions, are crucial for identifying potential degradation products and pathways.[2][6][10][11] While specific forced degradation studies for this compound have not been published, hypothetical degradation pathways can be proposed based on the chemical structure of rhodamines.